molecular formula C6H4BrFO3 B15243546 2-(3-Bromofuran-2-yl)-2-fluoroacetic acid

2-(3-Bromofuran-2-yl)-2-fluoroacetic acid

Cat. No.: B15243546
M. Wt: 223.00 g/mol
InChI Key: OOXRZLMXDYFGMY-UHFFFAOYSA-N
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Description

2-(3-Bromofuran-2-yl)-2-fluoroacetic acid is an organic compound that features a brominated furan ring and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromofuran-2-yl)-2-fluoroacetic acid typically involves the bromination of furan followed by the introduction of a fluoroacetic acid group. One common method involves the reaction of 3-bromofuran with fluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromofuran-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(3-bromofuran-2-yl)-2-oxoacetic acid, while substitution with an amine could produce 2-(3-aminofuran-2-yl)-2-fluoroacetic acid .

Scientific Research Applications

2-(3-Bromofuran-2-yl)-2-fluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Bromofuran-2-yl)-2-fluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromofuran-2-yl)-2-fluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties.

Properties

Molecular Formula

C6H4BrFO3

Molecular Weight

223.00 g/mol

IUPAC Name

2-(3-bromofuran-2-yl)-2-fluoroacetic acid

InChI

InChI=1S/C6H4BrFO3/c7-3-1-2-11-5(3)4(8)6(9)10/h1-2,4H,(H,9,10)

InChI Key

OOXRZLMXDYFGMY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1Br)C(C(=O)O)F

Origin of Product

United States

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